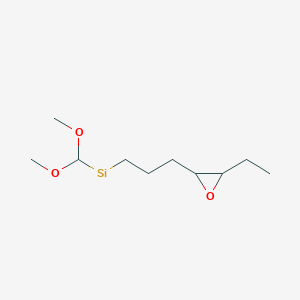![molecular formula C10H4Cl6O4 B12560433 2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride CAS No. 143906-80-3](/img/structure/B12560433.png)
2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride is a chemical compound characterized by the presence of two acetyl chloride groups attached to a tetrachlorinated phenylene ring through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2Acetyl chloride→2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the acetyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions can promote hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Formation of amides or esters depending on the nucleophile.
Hydrolysis: Formation of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetic acid.
Oxidation/Reduction: Various oxidized or reduced derivatives of the phenylene ring.
Scientific Research Applications
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride involves its reactivity towards nucleophiles due to the presence of acetyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The tetrachlorinated phenylene ring can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene: The precursor for the synthesis of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride.
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetic acid: The hydrolysis product of the compound.
2,3,5,6-Tetrachloro-1,4-phenylene bis(trimethylsilane): A related compound with different functional groups.
Properties
CAS No. |
143906-80-3 |
|---|---|
Molecular Formula |
C10H4Cl6O4 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrachloro-4-(2-chloro-2-oxoethoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C10H4Cl6O4/c11-3(17)1-19-9-5(13)7(15)10(8(16)6(9)14)20-2-4(12)18/h1-2H2 |
InChI Key |
BCZZENOLKQNEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)OC1=C(C(=C(C(=C1Cl)Cl)OCC(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



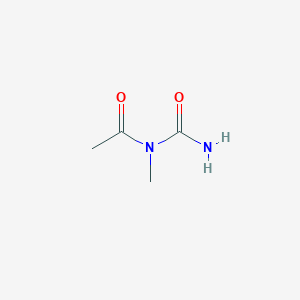
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

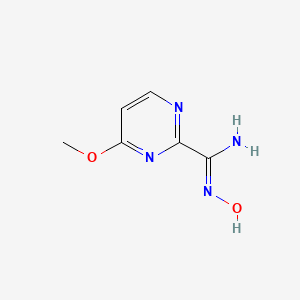
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
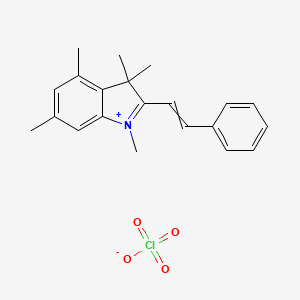
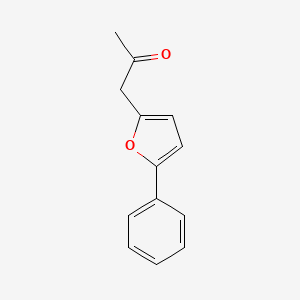
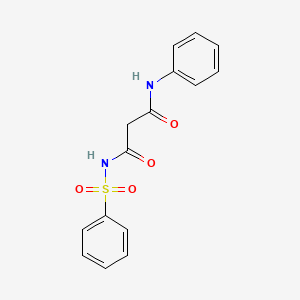
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
